REACTION_CXSMILES
|
[OH-].[K+].[CH3:3][O:4][C:5](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:6]([O:8]C)=[O:7]>O.CO>[CH3:3][O:4][C:5](=[CH:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1)[C:6]([OH:8])=[O:7] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at RT overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated to 80° C. for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The methanol was then evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue diluted with water (200 ml)
|
Type
|
WASH
|
Details
|
The solution was washed with dichloromethane (2×100 ml)
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
ADDITION
|
Details
|
acidified by the addition of 3M HCl to pH 3
|
Type
|
WAIT
|
Details
|
The mixture was refrigerated for 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (3×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=O)O)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |